Bis(diethylamino)silane - 27804-64-4

Bis(diethylamino)silane

Catalog Number: EVT-350760
CAS Number: 27804-64-4
Molecular Formula: C8H20N2Si
Molecular Weight: 172.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bis(diethylamino)silane (BDEAS) is an organosilicon compound primarily employed as a precursor in chemical vapor deposition (CVD), particularly atomic layer deposition (ALD), for the fabrication of thin films. [, , , , , , , , , , , , , , , , , , , , , , , ] It serves as a source of silicon and finds applications in producing various materials, including silicon dioxide (SiO2) and silicon nitride (SiNx), which are crucial components in microelectronics, optoelectronics, and other nanotechnology-driven fields. [, , , , , , , , , , , , , , , , , , , , , , , ]

Chemical Reactions Analysis
  • Reaction with Surface Hydroxyl Groups: BDEAS readily reacts with surface hydroxyl groups (-OH) present on substrates like SiO2, Al2O3, TiO2, etc. This reaction forms Si-O bonds and releases diethylamine as a byproduct. [, , , , , , , , , ]
  • Reaction with Oxygen Species: In the subsequent step of the ALD cycle, BDEAS reacts with an oxygen source, which can be oxygen plasma (O2 plasma), ozone (O3), or other oxygen-containing species. This reaction leads to the formation of SiO2 by oxidizing the Si-H bonds in BDEAS and removing the remaining diethylamino groups. [, , , , , , , , , , , , , , , , , , , , , , ]
  • Reaction with Nitrogen Species: In the case of SiNx deposition, BDEAS can react with nitrogen plasma (N2 plasma) or other nitrogen sources. This reaction forms Si-N bonds, leading to the growth of SiNx. [, , , ]
Mechanism of Action

The mechanism of BDEAS in ALD relies on the sequential, self-limiting surface reactions described above. Each precursor pulse (BDEAS and the oxygen or nitrogen source) reacts with the surface species created in the previous step, leading to the controlled growth of a thin film one atomic layer at a time. This self-limiting nature ensures excellent control over film thickness and uniformity, a hallmark of ALD processes. [, , , , , , , , , , , , , , , , , , , , , , ]

Applications
  • Microelectronics: BDEAS is employed to deposit high-k dielectric materials for transistors in integrated circuits, enabling the continued miniaturization of transistors while maintaining performance. [, , , , , , , , , , , ]
  • Optoelectronics: BDEAS is used to deposit anti-reflective coatings on optical components, such as lenses and solar cells, improving their efficiency by reducing light reflection. [, ]
  • Energy Storage: BDEAS is utilized to create thin film coatings for electrodes and solid electrolytes in batteries and supercapacitors, enhancing their performance and lifespan. []
  • Protective Coatings: BDEAS can deposit conformal and pinhole-free coatings on various surfaces, including metals, polymers, and ceramics, providing protection against corrosion, wear, and other environmental factors. [, ]
  • Area-Selective Deposition: BDEAS can be employed in conjunction with inhibitor molecules for area-selective ALD. This technique allows for the patterned deposition of materials without requiring traditional lithographic processes. [, , ]
Future Directions
  • Developing Low-Temperature Processes: Exploring new co-reactants or plasma conditions to achieve high-quality SiO2 and SiNx films at lower deposition temperatures will be beneficial for temperature-sensitive substrates and applications. [, , , , , ]
  • Improving Film Properties: Research into optimizing ALD parameters and post-deposition treatments to achieve desired film properties like higher dielectric constant, lower leakage current, and enhanced mechanical strength will be crucial. [, , , , , , , , , , , , , , , , , , , , , , ]
  • Exploring New Applications: Investigating the potential of BDEAS for novel applications beyond traditional areas, such as in flexible electronics, sensors, and biomedical devices, could unlock new technological possibilities. [, ]

Tris(dimethylamino)silane (TDMAS)

Relevance: TDMAS is structurally similar to Bis(diethylamino)silane (BDEAS), both being aminosilane precursors used in ALD. The primary difference lies in the number and type of amino groups attached to the silicon atom. While BDEAS has two diethylamino groups, TDMAS has three dimethylamino groups. This difference in structure can impact their reactivity, volatility, and the properties of the deposited films. For instance, TDMAS has been shown to be effective for silicon oxide deposition at temperatures as low as 160 °C []. Studies comparing TDMAS and BDEAS in ALD processes have indicated that the choice of precursor can significantly influence film growth rate, composition, and electrical properties [, , , ].

Di-sec-butylaminosilane (DSBAS)

Compound Description: Di-sec-butylaminosilane (DSBAS) is a monoaminosilane precursor distinguished by its single secondary amine group. It demonstrates exceptional reactivity in both thermal and plasma-enhanced ALD of silicon oxide films, surpassing the performance of disubstituted aminosilanes like BDEAS and BTBAS [].

Relevance: Although structurally similar to BDEAS, the presence of only one sec-butylamino group in DSBAS significantly enhances its reactivity in ALD processes, enabling silicon oxide deposition at lower temperatures and with higher growth rates [, ]. This highlights the influence of the number and type of amino groups on the precursor's performance in ALD.

(3-Aminopropyl)triethoxysilane (APTES)

Relevance: While APTES itself is not directly comparable to BDEAS in terms of its primary application, it was used alongside BDEAS in a study investigating the ALD of SiO2 on carbon nanotubes []. This research demonstrated the ability to create SiO2 nanotubes using CNTs as templates, highlighting the potential of ALD for fabricating complex nanostructures.

Diphenylaminosilane (DPAS)

Relevance: DPAS, along with BDEAS, was explored as a silicon precursor in a study focused on the low-temperature ALD of SiO2 on carbon nanotubes []. The research demonstrated the successful formation of SiO2 nanotubes, further emphasizing the versatility of silane precursors like BDEAS in creating nanostructures via ALD.

Triethylsilane

Relevance: While not an aminosilane like BDEAS, triethylsilane was investigated alongside BDEAS and other silane precursors for SiO2 ALD on carbon nanotubes []. This study revealed the successful formation of SiO2 nanotubes, showcasing the ability of different silane precursors to contribute to ALD processes for nanostructure fabrication.

Tetramethylheptanedione (TMHD)

Relevance: In the context of BDEAS, TMHD is relevant as an inhibitor molecule studied in ALD processes for silicon oxide []. It highlights the importance of inhibitor molecules in achieving selective deposition, a crucial aspect of ALD for creating complex device structures.

Acetylacetone (Hacac)

Relevance: Acetylacetone has been investigated as an inhibitor in conjunction with BDEAS for area-selective ALD of SiO2 [, , ]. The ability of Hacac to selectively adsorb on specific surfaces makes it a valuable tool for achieving controlled deposition, essential for fabricating sophisticated electronic devices.

Trimethylaluminum (TMA)

Relevance: While not directly related to the structure of BDEAS, TMA is relevant as a precursor that can interact with inhibitor molecules like acetylacetone during area-selective ALD of SiO2 []. Understanding these interactions is crucial for optimizing selectivity and achieving the desired deposition patterns.

Dimethylaluminum isopropoxide (DMAI)

Relevance: Similar to TMA, DMAI is relevant in the context of BDEAS as it can interact with inhibitor molecules like acetylacetone during area-selective ALD []. Understanding these interactions is crucial for optimizing selectivity and achieving the desired deposition patterns.

Properties

CAS Number

27804-64-4

Product Name

Bis(diethylamino)silane

Molecular Formula

C8H20N2Si

Molecular Weight

172.34 g/mol

InChI

InChI=1S/C8H20N2Si/c1-5-9(6-2)11-10(7-3)8-4/h5-8H2,1-4H3

InChI Key

MVYGKQJKGZHAAI-UHFFFAOYSA-N

SMILES

CCN(CC)[Si]N(CC)CC

Canonical SMILES

CCN(CC)[Si]N(CC)CC

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